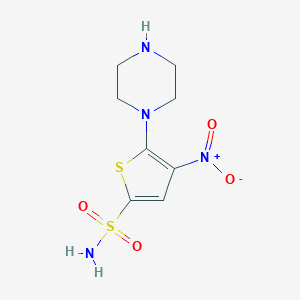
1-(2,6-diethylphenyl)-1H-imidazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Diethylphenyl)-1H-imidazole-2-thiol (DEPIT) is a novel small molecule that has been developed to act as a potent antioxidant and anti-inflammatory agent. It has been studied extensively in the laboratory and has shown promising results in various scientific research applications. DEPIT has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study the mechanisms of action of various compounds.
Applications De Recherche Scientifique
Therapeutic Versatility of Imidazole Derivatives
Imidazole derivatives, including "1-(2,6-diethylphenyl)-1H-imidazole-2-thiol," are known for their diverse pharmacological activities. These compounds have been investigated for their potential in developing new therapeutic agents that exhibit a wide range of activities. The exploration of imidazo[2,1-b]thiazole derivatives, for example, has provided valuable insights into designing compounds with significant clinical applications (Shareef et al., 2019).
Antioxidant and Biological Activities
Imidazole derivatives are characterized by their diverse biological effects, including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. Studies have systematically reviewed the synthesis methods and biological activities of azolylthioacetic acids, highlighting the promising search for new bioactive compounds among this class (Chornous et al., 2016).
Synthetic and Chemical Properties
Research on the synthesis and transformation of phosphorylated 1,3-azoles, including imidazole derivatives, outlines their chemical and biological properties. These studies have shown that synthetic derivatives are characterized by various types of activities, such as insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative effects (Abdurakhmanova et al., 2018).
Antimicrobial Applications
Imidazole and its derivatives have been extensively reviewed for their antimicrobial activities. They serve as raw materials for manufacturing anti-fungal drugs and bactericides, showing that imidazole is an active compound against microbial resistance. The synthesis of new imidazole derivatives in the laboratory is recommended to combat the growth of new strains of organisms (2022).
Material Science and Nanotechnology
Zeolite imidazolate frameworks (ZIFs), which incorporate imidazole linkers, have been used for various applications due to their fascinating properties. The integration of transition-metal-based ZIF materials into one-dimensional fibrous materials via electrospinning presents new directions for research in various applications (Sankar et al., 2019).
Propriétés
IUPAC Name |
3-(2,6-diethylphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-3-10-6-5-7-11(4-2)12(10)15-9-8-14-13(15)16/h5-9H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVAHHHCJOGSLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C=CNC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075213 |
Source


|
| Record name | 2H-Imidazole-2-thione, 1-(2,6-diethylphenyl)-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25372-34-3 |
Source


|
| Record name | Imidazole-2-thiol, 1-(2,6-diethylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Imidazole-2-thione, 1-(2,6-diethylphenyl)-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)

![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)
![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)




